molecular formula C30H50O B577155 (3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol CAS No. 14459-13-3

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

Cat. No.: B577155
CAS No.: 14459-13-3
M. Wt: 426.729
InChI Key: QPDMFPBPWGQTIR-WYUCFJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is a pentacyclic triterpene, a class of chemical compounds widely distributed in plants. These compounds are known for their medicinal, agricultural, and ecological importance. This compound, along with γ-amyrin, is considered rare in nature and is often overlooked due to inadequate spectral characterization .

Preparation Methods

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol can be synthesized through various methods. One notable method involves the isomerization of α-amyrin using formic acid (HCOOH). Additionally, isoursenol can be isolated from products of a heterologously expressed oxidosqualene cyclase . The synthetic routes and reaction conditions for isoursenol involve precise NMR and GC-MS data to identify and characterize the compound .

Chemical Reactions Analysis

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol has various scientific research applications. In chemistry, it is used as a reference compound for spectral characterization studies. In biology, it is studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities. In medicine, isoursenol is being explored for its potential therapeutic effects. In industry, it is used in the production of specialized metabolites .

Mechanism of Action

The mechanism of action of isoursenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is often compared with other similar pentacyclic triterpenes, such as γ-amyrin and taraxerol. While these compounds share structural similarities, isoursenol is unique in its specific spectral characteristics and biological activities. Other similar compounds include stewartiacids, which are derivatives of isoursenol and γ-amyrin .

Properties

CAS No.

14459-13-3

Molecular Formula

C30H50O

Molecular Weight

426.729

IUPAC Name

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

InChI

InChI=1S/C30H50O/c1-19-9-14-27(5)15-10-23-29(7)16-11-21-26(3,4)24(31)13-18-28(21,6)22(29)12-17-30(23,8)25(27)20(19)2/h10,19-22,24-25,31H,9,11-18H2,1-8H3/t19-,20+,21+,22-,24+,25-,27-,28+,29-,30-/m1/s1

InChI Key

QPDMFPBPWGQTIR-WYUCFJQWSA-N

SMILES

CC1CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C

Origin of Product

United States

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